Dicyclopropylmercury
CAS No.: 13955-96-9
Cat. No.: VC20977751
Molecular Formula: C6H10Hg
Molecular Weight: 282.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13955-96-9 |
|---|---|
| Molecular Formula | C6H10Hg |
| Molecular Weight | 282.74 g/mol |
| IUPAC Name | dicyclopropylmercury |
| Standard InChI | InChI=1S/2C3H5.Hg/c2*1-2-3-1;/h2*1H,2-3H2; |
| Standard InChI Key | QLQAHCXNBPWODX-UHFFFAOYSA-N |
| SMILES | C1CC1[Hg]C2CC2 |
| Canonical SMILES | C1CC1[Hg]C2CC2 |
Introduction
Chemical Structure and Bonding
Bonding Characteristics
The carbon-mercury bonds in dicyclopropylmercury demonstrate significant covalent character. Most organomercury compounds, including dicyclopropylmercury, feature mercury in the +2 oxidation state (Hg(II)), which is diamagnetic. The stability of these compounds reflects the considerable strength of the carbon-mercury bond, which is less polar than might be expected given mercury's electronegativity (Pauling EN = 2.00) .
The cyclopropyl groups contribute distinctive electronic effects to the molecule. Unlike typical alkyl groups, cyclopropyl moieties possess unusual electronic properties due to their strained three-membered ring structure, which results in bonds with enhanced p-character. This "bent bond" character of cyclopropyl groups may influence the nature of their interaction with the mercury center .
Synthesis and Preparation Methods
Organometallic Routes
Dicyclopropylmercury can be synthesized through several organometallic routes, with one established method involving the reaction of cyclopropylmagnesium bromide with mercury(II) chloride :
2 C₃H₅MgBr + HgCl₂ → (C₃H₅)₂Hg + 2 MgBrCl
This reaction follows the general pattern for preparing diorganomercury compounds through the reaction of organometallic reagents with mercury salts. The use of Grignard reagents (RMgX) represents a particularly effective approach for forming the carbon-mercury bond .
Alternative Synthesis Methods
Alternative synthetic approaches to dicyclopropylmercury may include:
-
Reaction of cyclopropyllithium with mercury(II) chloride:
2 C₃H₅Li + HgCl₂ → (C₃H₅)₂Hg + 2 LiCl -
Treatment of sodium amalgam with cyclopropyl halides:
2 C₃H₅X + Na(Hg) → (C₃H₅)₂Hg + 2 NaX
The selection of the appropriate synthetic route depends on factors such as reagent availability, desired purity, and scale of production. Given the potential toxicity of organomercury compounds, these syntheses should only be conducted in properly equipped laboratories with appropriate safety measures .
Physical Properties
Physical State and Appearance
While specific physical data for dicyclopropylmercury is limited in the literature, the compound is likely a colorless liquid or low-melting solid at room temperature, similar to other diorganomercury compounds with comparable molecular weights. By comparison, dimethylmercury is a volatile, colorless liquid, while some higher diorganomercury compounds can be crystalline solids .
Spectroscopic Properties
Chemical Reactivity
Redistribution Reactions
Dicyclopropylmercury likely undergoes redistribution reactions with mercury halides similar to those observed with dimethylmercury. Such reactions would produce cyclopropylmercury halides:
(C₃H₅)₂Hg + HgX₂ → 2 C₃H₅HgX
These redistributions represent important pathways for the preparation of monoorganomercury compounds and highlight the dynamic nature of organomercury bonding .
Ligand Exchange Processes
Research has demonstrated that bis-(trans-2,3-dimethylcyclopropyl)-mercury undergoes ligand exchange that can be detected using the isotopic fingerprint method with ¹⁹⁹Hg NMR at room temperature. Similar exchange processes likely occur with dicyclopropylmercury, enabling its potential use in mechanistic studies of organomercury reactions .
Applications and Uses
Research Applications
The primary applications of dicyclopropylmercury appear to be in research contexts, particularly:
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As a reference compound for ¹⁹⁹Hg NMR spectroscopy studies
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For investigating ligand exchange processes in organomercury chemistry
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As a probe for studying the electronic properties of cyclopropyl groups in organometallic settings
While dimethylmercury has historically been used to calibrate NMR instruments for the detection of mercury, less toxic alternatives are generally preferred in modern laboratory practice .
Synthetic Applications
Potential synthetic applications of dicyclopropylmercury include:
Research Findings and NMR Studies
¹⁹⁹Hg NMR Investigations
Significant research has focused on the NMR spectroscopic properties of dicyclopropylmercury. High-resolution NMR studies have provided valuable insights into its structure and bonding characteristics. The metal satellite spectra of dicyclopropylmercury have been analyzed to understand nuclear magnetic resonance coupling constants more generally .
One notable study explored the use of ¹⁹⁹Hg NMR in connection with specific deuteration as a tool for ligand exchange studies in organomercury compounds. For bis-(trans-2,3-dimethylcyclopropyl)-mercury, ligand exchange processes were detected using the isotopic fingerprint method with ¹⁹⁹Hg NMR at room temperature, suggesting similar methodologies could be applied to dicyclopropylmercury .
Comparative Studies with Related Compounds
| Compound | Formula | Structure | Key Properties | Notable Features |
|---|---|---|---|---|
| Dicyclopropylmercury | C₆H₁₀Hg | Linear C-Hg-C | Does not decolorize KMnO₄ | Useful for NMR studies |
| Dimethylmercury | C₂H₆Hg | Linear C-Hg-C | Volatile liquid, extremely toxic | Strong neurotoxin |
| Di-n-propylmercury | C₆H₁₄Hg | Linear C-Hg-C | ΔfH° gas = 30.3 ± 5.2 kJ/mol | Thermochemical data available |
| Bis-(trans-2,3-dimethylcyclopropyl)-mercury | C₁₀H₁₈Hg | Linear C-Hg-C | Shows ligand exchange | Studied by ¹⁹⁹Hg NMR |
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